molecular formula C10H17ClN2O4 B2413581 N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl CAS No. 1428330-91-9

N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl

Cat. No.: B2413581
CAS No.: 1428330-91-9
M. Wt: 264.70 g/mol
InChI Key: ZYUXGVUWYHHZTD-QRPNPIFTSA-N
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Description

H-L-Lys(Poc)-OH (hydrochloride) is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a prop-2-ynyloxycarbonyl (Poc) protecting group attached to the lysine molecule. This compound is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Lys(Poc)-OH (hydrochloride) typically involves the protection of the lysine amino group with the Poc group. The process begins with the reaction of lysine with prop-2-ynyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield. The resulting product is then purified through crystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of H-L-Lys(Poc)-OH (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-L-Lys(Poc)-OH (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, oxidized or reduced lysine compounds, and peptide chains when used in peptide synthesis .

Scientific Research Applications

H-L-Lys(Poc)-OH (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-L-Lys(Poc)-OH (hydrochloride) primarily involves its role as a protected lysine derivative. The Poc group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis. Upon removal of the Poc group, the lysine molecule can participate in various biochemical reactions, including peptide bond formation and enzymatic catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-L-Lys(Poc)-OH (hydrochloride) is unique due to the presence of the Poc group, which offers distinct advantages in terms of stability and selectivity during peptide synthesis. The Poc group is more easily removed under mild conditions compared to other protecting groups, making it a preferred choice in certain synthetic applications .

Properties

IUPAC Name

(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXGVUWYHHZTD-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428330-91-9
Record name L-Lysine, N6-[(2-propyn-1-yloxy)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428330-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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